2,9-Diethyl-2,9-dimethyl-1,10-decanediol
Description
2,9-Diethyl-2,9-dimethyl-1,10-decanediol is a branched aliphatic diol characterized by ethyl and methyl substituents at the 2 and 9 positions of a decanediol backbone. The dimethyl analog has a molecular formula of C₁₂H₂₆O₂, a molecular weight of 202.33 g/mol, and a density of 0.912 g/cm³ . Its boiling point is reported as 287°C at 760 mmHg, with a flash point of 123.6°C and low vapor pressure (0.000286 mmHg at 25°C) . These properties suggest applications in polymer synthesis, surfactants, or as intermediates in organic reactions. The diethyl-dimethyl variant likely exhibits enhanced hydrophobicity and steric bulk due to additional ethyl groups, which may influence solubility and reactivity.
Properties
CAS No. |
85018-63-9 |
|---|---|
Molecular Formula |
C16H34O2 |
Molecular Weight |
258.44 g/mol |
IUPAC Name |
2,9-diethyl-2,9-dimethyldecane-1,10-diol |
InChI |
InChI=1S/C16H34O2/c1-5-15(3,13-17)11-9-7-8-10-12-16(4,6-2)14-18/h17-18H,5-14H2,1-4H3 |
InChI Key |
VIILEJYILYNGOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCCCCCC(C)(CC)CO)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
- Molecular Weight : 202.33 g/mol (vs. higher for diethyl-dimethyl due to ethyl groups).
- Branching : Methyl groups at positions 2 and 9 (vs. ethyl and methyl in the target compound).
- Boiling Point : 287°C (expected to increase with additional ethyl groups).
- Density : 0.912 g/cm³ (likely lower than the diethyl-dimethyl variant due to reduced molecular packing).
1,10-Decanediol (Linear Analog)
- Melting Point : ~72°C (higher than branched analogs due to efficient packing).
- Solubility : Lower in hydrophobic solvents compared to branched derivatives.
- Applications : Widely used in polyesters and nylons. Branched analogs like 2,9-dimethyl-2,9-decanediol may offer improved flexibility in polymers but lower thermal stability.
Key Data Table: Comparative Properties
Preparation Methods
Initial Alkylation Protocol
The synthesis begins with the formation of a dinitrile intermediate via a Grignard reaction:
-
Reagents : Diisopropylamine, n-butyllithium, 2-methylbutyronitrile, and 1,6-dibromohexane.
-
Conditions :
-
Anhydrous tetrahydrofuran (THF) at 0–10°C under nitrogen.
-
Stepwise addition of 1,6-dibromohexane to the lithiated nitrile intermediate.
-
-
Intermediate : 3,10-Dicyano-3,10-dimethyl-dodecane (93.8% yield).
Hydrolysis to Diacid
The dinitrile undergoes alkaline hydrolysis:
Reduction to Diol
The diacid is reduced to the target diol using lithium aluminum hydride (LiAlH₄):
Table 1: Key Parameters for Grignard-Based Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | n-BuLi, 2-methylbutyronitrile, 0–10°C | 93.8 |
| Hydrolysis | KOH, ethylene glycol, 170°C | 65.3 |
| Reduction | LiAlH₄, Et₂O, reflux | 90.5 |
Catalytic Dehydrogenation and Coupling
Nickel-Catalyzed Dehydrogenation
An alternative route employs catalytic dehydrogenation of preformed diesters:
Limitations
Enzymatic Polymerization and Retro-Synthesis
Enzymatic Hydrolysis of Polyesters
Polyesters containing 2,9-diethyl-2,9-dimethyl-1,10-decanediol segments are hydrolyzed enzymatically:
Substrate Design
-
Polyesters synthesized from dimethyl pyrazine dipropionic acid and aliphatic diols.
-
Enzymatic specificity ensures selective cleavage at ester bonds.
Comparative Analysis of Methods
Table 2: Advantages and Drawbacks of Each Method
| Method | Advantages | Drawbacks |
|---|---|---|
| Grignard-Based | High yields, well-established protocol | Multi-step, sensitive to moisture |
| Catalytic Dehydrogenation | Scalable, minimal byproducts | High catalyst cost |
| Enzymatic Hydrolysis | Green chemistry, selective | Limited substrate scope |
Mechanistic Insights and Optimization
Steric Effects in Alkylation
Solvent Impact on Reduction
Catalyst Recycling in Dehydrogenation
Industrial-Scale Considerations
Q & A
Q. What are the established synthetic routes for 2,9-Diethyl-2,9-dimethyl-1,10-decanediol, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves alkylation or esterification reactions under controlled conditions. For example, a multi-step procedure may include:
- Step 1 : Reacting 1,10-decanediol with ethyl and methyl halides in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.
- Step 2 : Using a base like sodium hydride (NaH) to deprotonate hydroxyl groups, enhancing nucleophilic substitution.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the diol .
Optimization Tips : - Monitor reaction progress using thin-layer chromatography (TLC).
- Adjust stoichiometry (e.g., 2.2 equivalents of alkylating agents) to minimize unreacted starting material.
- Control temperature (60–80°C) to balance reaction rate and side-product formation.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify methyl (δ 0.8–1.2 ppm) and ethyl (δ 1.2–1.5 ppm) groups; hydroxyl protons may appear as broad peaks (δ 1.5–2.5 ppm).
- ¹³C NMR : Confirm alkyl chain connectivity (e.g., carbons adjacent to oxygen at δ 60–70 ppm).
- Infrared (IR) Spectroscopy : Detect O–H stretches (~3200–3500 cm⁻¹) and C–O vibrations (~1050–1250 cm⁻¹).
- X-ray Crystallography : For single-crystal analysis, use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry. Pre-cool crystals to 98 K to minimize thermal motion artifacts .
Advanced Research Questions
Q. How does the substitution pattern of ethyl and methyl groups in this compound influence its coordination chemistry with transition metals?
Methodological Answer: The ethyl and methyl groups introduce steric hindrance, which affects ligand-metal binding:
- Steric Effects : Bulky substituents reduce coordination flexibility, favoring octahedral or tetrahedral geometries over planar complexes.
- Electronic Effects : Alkyl groups donate electron density via inductive effects, modulating the Lewis basicity of hydroxyl oxygen atoms.
- Experimental Validation :
Q. What strategies can resolve discrepancies in experimental data when determining the crystal structure of this compound derivatives?
Methodological Answer: Discrepancies often arise from twinning, disorder, or weak diffraction. Mitigation strategies include:
- Data Collection : Use high-intensity synchrotron radiation or a Rigaku AFC12 diffractometer to improve signal-to-noise ratios.
- Refinement : Apply restraints (e.g., DFIX for bond lengths) in SHELXL to handle disordered ethyl/methyl groups.
- Validation Tools : Check Rint values (<0.05 preferred) and residual density maps for unmodeled electron density .
Q. How can researchers analyze the oxidative stability of this compound under catalytic conditions?
Methodological Answer:
- Accelerated Aging Studies : Expose the compound to oxidizing agents (e.g., H2O2) at elevated temperatures (40–60°C).
- Analytical Methods :
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data for this compound in polar vs. non-polar solvents?
Methodological Answer:
- Controlled Experiments : Measure solubility in solvents (e.g., water, ethanol, hexane) at standardized temperatures (25°C ± 0.1°C).
- Structural Insights : The diol’s amphiphilic nature (polar hydroxyl groups vs. non-polar alkyl chains) may explain variability. Use Hansen solubility parameters to predict solvent compatibility.
- Literature Cross-Validation : Compare with structurally analogous compounds like 1,6-hexanediol, which shows similar polarity-dependent solubility trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
